molecular formula C14H22O2 B085793 3,5-Di-tert-butylcatechol CAS No. 1020-31-1

3,5-Di-tert-butylcatechol

Cat. No. B085793
CAS RN: 1020-31-1
M. Wt: 222.32 g/mol
InChI Key: PJZLSMMERMMQBJ-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylcatechol is a derivative of catechol, modified with tert-butyl groups. It is notable for its use in various chemical reactions and studies due to its unique properties.

Synthesis Analysis

The synthesis of 3,5-Di-tert-butylcatechol derivatives involves various chemical reactions. For example, the reaction of 3,5-Di-tert-butylcatechol with ammonium pertechnetate in methanol produces complexes like tris(3,5-di-tert-butylcatecholato)technetium(VI) (Delearie, Haltiwanger, & Pierpont, 1989).

Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butylcatechol complexes can be characterized using various techniques. For instance, crystallographic characterization of certain complexes reveals a unique molecular symmetry and typical bond lengths for catecholate ligands (Delearie, Haltiwanger, & Pierpont, 1989).

Chemical Reactions and Properties

3,5-Di-tert-butylcatechol undergoes various chemical reactions, forming different complexes. For instance, it can react with copper to form complexes with strong ferromagnetic exchange (Speier, Csihony, Whalen, & Pierpont, 1996). It also participates in oxidation reactions, such as the oxidation to 3,5-di-tert-butyl-o-benzoquinone catalyzed by molecular oxygen (Barbaro, Bianchini, Frediani, Meli, & Vizza, 1992).

Scientific Research Applications

  • Electrochemical Oxidation and Synthesis of Derivatives : The electrochemical oxidation of 3,5-Di-tert-butylcatechol has been studied extensively. It participates in noncovalently linked interactions and can form novel ortho-benzoquinhydrone type complexes. This is significant for synthesizing and characterizing new molecular structures (Nematollahi & Shayani-jam, 2006).

  • Formation of Non-Covalent Complexes : The compound can form non-covalent complexes with other molecules like benzoxazole, indicating its potential in creating new molecular structures with unique properties (Salehzadeh & Nematollahi, 2014).

  • Thermochemical Measurements : Investigations into the thermochemical properties of 3,5-Di-tert-butylcatechol have provided insights into the intramolecular interactions of substituents in tert-alkyl-substituted catechols. This research is crucial for understanding its thermodynamic behavior (Verevkin & Schick, 2000).

  • Applications in Technetium Complexes : The reaction between 3,5-Di-tert-butylcatechol and ammonium pertechnetate has been explored for synthesizing technetium complexes. These complexes are unique examples of Tc(VI) and have implications in nuclear medicine and imaging (Delearie, Haltiwanger & Pierpont, 1989).

  • Reactions with Copper and Antioxidant Properties : Research shows that 3,5-Di-tert-butylcatechol reacts with copper, leading to the formation of complexes with strong ferromagnetic exchange. It also exhibits antioxidant properties, which are significant in the context of biochemistry and pharmaceuticals (Speier, Csihony, Whalen & Pierpont, 1996).

  • Catalysis and Oxidation Reactions : It is used as a catalyst in the selective oxidation by molecular oxygen. This has implications in the field of catalysis and chemical synthesis (Barbaro, Bianchini, Frediani, Meli & Vizza, 1992).

  • Functionalization and Organometallic Chemistry : Functionalization of 3,5-Di-tert-butylcatechol has been performed to prepare new functionalized catechols. This research contributes to the development of novel organometallic compounds with potential applications in various chemical processes (Poddel’sky, Arsenyev, Astaf'eva, Chesnokov, Fukin & Abakumov, 2017).

  • Bond Dissociation Enthalpies and Antioxidant Activity : Studies have focused on determining the bond dissociation enthalpies of 3,5-Di-tert-butylcatechol, which is crucial for understanding its antioxidant activity and stability as a polyphenol (Lucarini, Pedulli & Guerra, 2004).

Safety And Hazards

3,5-Di-tert-butylcatechol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3,5-Di-tert-butylcatechol research could involve the development of new catalysts for its oxidation. For example, carboxylate Sn (IV) complexes have shown promise in the oxidation reaction of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone .

properties

IUPAC Name

3,5-ditert-butylbenzene-1,2-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJZLSMMERMMQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061414
Record name 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butylcatechol
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Product Name

3,5-Di-tert-butylcatechol

CAS RN

1020-31-1
Record name 3,5-Di-tert-butylcatechol
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Record name 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
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Record name 3,5-di-tert-butylpyrocatechol
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Record name 3,5-DI-TERT-BUTYLCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,280
Citations
T Funabiki, A Mizoguchi, T Sugimoto… - Journal of the …, 1986 - ACS Publications
3, 5-Di-rerz-butylcatechol (1) is oxygenated by (bipyridine)(pyridine) iron (III) complex with insertion of molecular oxygen to give intra-and extradiol oxygenation products. Isolation and …
Number of citations: 178 pubs.acs.org
BA Borgias, SR Cooper, YB Koh… - Inorganic …, 1984 - ACS Publications
Catechol ligands are found in biologically important metal complexing agents and have a remarkable affinity for metal ions inhigh oxidation states or with high charge/radiusratios. The …
Number of citations: 275 pubs.acs.org
MU Triller, D Pursche, WY Hsieh, VL Pecoraro… - Inorganic …, 2003 - ACS Publications
The manganese compounds [Mn(bpia)(OAc)(OCH 3 )](PF 6 ) (1), [Mn(bipa)(OAc)(OCH 3 )](PF 6 ) (2), [Mn(bpia)(Cl) 2 ](ClO 4 ) (3), [Mn(bipa)(Cl) 2 ](ClO 4 ) (4), [Mn(Hmimppa)(Cl) 2 ]·CH …
Number of citations: 138 pubs.acs.org
M Kodera, T Kawata, K Kano, Y Tachi, S Itoh… - Bulletin of the Chemical …, 2003 - journal.csj.jp
The aerobic oxidation of 3,5-di-tert-butylcatechol (H 2 dbc) to the corresponding quinone (dbq), catalyzed by di-μ-hydroxo-dicopper(II) complexes [Cu 2 (OH) 2 L 2 ](ClO 4 ) 2 [L = N,N′-…
Number of citations: 53 www.journal.csj.jp
LA DeLearie, RC Haltiwanger… - Journal of the American …, 1989 - ACS Publications
The reaction between 3, 5-di-terZ-butylcatecholand ammonium pertechnetate in methanol produces a mixture of tris (3, 5-di-terz-butylcatecholato) technetium (VI)(Tc (DBCat) 3) and bis (…
Number of citations: 40 pubs.acs.org
IC Szigyártó, LI Simándi, L Párkányi, L Korecz… - Inorganic …, 2006 - ACS Publications
The 6-coordinate dioximatomanganese(II) complex [Mn(HL)(CH 3 OH)] + (2, where H 2 L is [HON C(CH 3 )C(CH 3 ) NCH 2 CH 2 ] 2 NH), formed by instant solvolysis of [Mn 2 (HL) 2 ](…
Number of citations: 30 pubs.acs.org
AY Girgis, AL Balch - Inorganic Chemistry, 1975 - ACS Publications
Results The oxidation of 3, 5-di-tert-butylcatechol with molecular oxygen in the presence of ammonia and a variety of divalent metal ions produces the metal complexes 2. In solution …
Number of citations: 99 pubs.acs.org
G Speier, J Csihony, AM Whalen… - Inorganic Chemistry, 1996 - ACS Publications
Stoichiometric quantities of 3,5-di-tert-butylcatechol and aqueous ammonia react in pyridine solution to form 2-amino-4,6-di-tert-butylphenol. Under an atmosphere of dioxygen the …
Number of citations: 225 pubs.acs.org
Y Morooka, CS Foote - Journal of the American Chemical Society, 1976 - ACS Publications
The reaction between 3, 5-di-zez-Z-butylcatecholand K02 has been studied. Two main products, 3, 5-di-ZerZ-butyi-5-(carboxymethyl)-2-furanone (6) and 3, 5-di-zez-z-butyl-5-(…
Number of citations: 104 pubs.acs.org
I Bouabdallah, R Touzani, I Zidane… - Journal of the Iranian …, 2007 - Springer
Copper(II) salts were combined with a tetrapyrazolyl ligand ({N,N,N’,N’-tetrakis-[(3,5-dimethylpyrazol-1-yl)methyl)-1,4-phenylenediamine}L1 or {N,N,N’,N’-tetrakis-[(1,5-dimethylpyrazol-3…
Number of citations: 23 link.springer.com

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